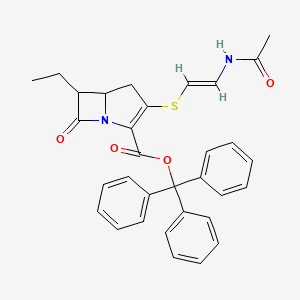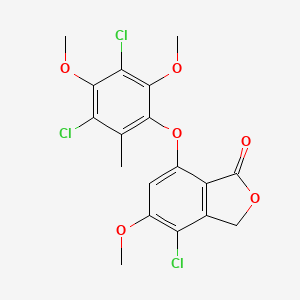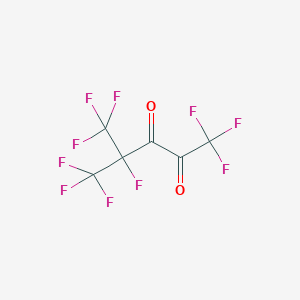
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Métodos De Preparación
The synthesis of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves the fluorination of 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane using a suitable catalyst . These methods ensure the efficient production of the compound with high purity.
Análisis De Reacciones Químicas
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and stability. It can form strong bonds with various substrates, leading to the formation of stable complexes. The pathways involved in its action depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)pentane-2,3-dione can be compared with other fluorinated compounds such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
These compounds share similar fluorinated structures but differ in their specific chemical properties and applications. The unique arrangement of fluorine atoms in this compound imparts distinct reactivity and stability, making it valuable for specialized applications.
Propiedades
Número CAS |
74728-97-5 |
|---|---|
Fórmula molecular |
C6F10O2 |
Peso molecular |
294.05 g/mol |
Nombre IUPAC |
1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pentane-2,3-dione |
InChI |
InChI=1S/C6F10O2/c7-3(5(11,12)13,6(14,15)16)1(17)2(18)4(8,9)10 |
Clave InChI |
BOPGPASYCOFVSI-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
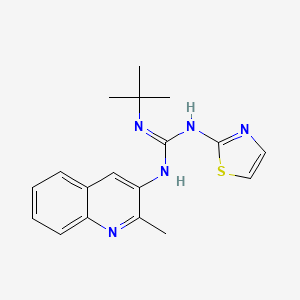
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)





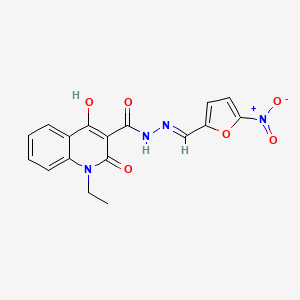
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
